5-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine
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Overview
Description
5-Fluoro-3’-methoxy-[1,1’-biphenyl]-3-amine is an organic compound belonging to the biphenyl class of chemicals It features a biphenyl core with a fluorine atom at the 5-position, a methoxy group at the 3’-position, and an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3’-methoxy-[1,1’-biphenyl]-3-amine typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent such as Selectfluor.
Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable base.
Amination: The amine group can be introduced through a nucleophilic aromatic substitution reaction using ammonia or an amine derivative.
Industrial Production Methods
Industrial production of 5-Fluoro-3’-methoxy-[1,1’-biphenyl]-3-amine may involve optimized versions of the above synthetic routes, focusing on maximizing yield and minimizing costs. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the fluorine or methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.
Substitution: Reagents such as halogens (chlorine, bromine) and Lewis acids (aluminum chloride) are used.
Major Products
Oxidation: Formation of 5-Fluoro-3’-methoxy-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: Formation of 5-Fluoro-3’-methoxy-[1,1’-biphenyl]-3-amine.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
5-Fluoro-3’-methoxy-[1,1’-biphenyl]-3-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 5-Fluoro-3’-methoxy-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.
Pathways Involved: The compound can affect pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-3’-methoxy-[1,1’-biphenyl]-2-carboxaldehyde: Similar structure but with an aldehyde group instead of an amine.
4-Fluoro-4’-methoxy-1,1’-biphenyl: Similar structure but with different positions of the fluorine and methoxy groups.
Uniqueness
5-Fluoro-3’-methoxy-[1,1’-biphenyl]-3-amine is unique due to the specific positioning of its functional groups, which confer distinct electronic and steric properties
Properties
IUPAC Name |
3-fluoro-5-(3-methoxyphenyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c1-16-13-4-2-3-9(7-13)10-5-11(14)8-12(15)6-10/h2-8H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQXTTZHHYORNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=CC(=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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